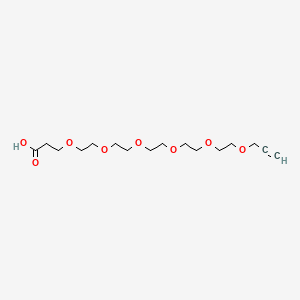

Propargyl-PEG6-acid

Vue d'ensemble

Description

Propargyl-PEG6-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The hydrophilic PEG linker facilitates solubility in biological applications .

Synthesis Analysis

This compound is synthesized using a variety of methods. One method involves modifying the carboxyl group of bifunctional PEG into a propargyl, then introducing carboxyl, mercapto, or hydrazide groups to the other end of the bifunctional PEG . This method is useful for the development of PEG-based bioconjugates for a variety of biomedical applications .Molecular Structure Analysis

The chemical formula of this compound is C16H28O8 . It has a molecular weight of 348.39 g/mol . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage .Physical And Chemical Properties Analysis

This compound has a molecular weight of 348.39 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 8 . It has a Rotatable Bond Count of 19 . Its Exact Mass and Monoisotopic Mass are 348.17841785 g/mol .Applications De Recherche Scientifique

1. Synthesis and Development of Bioconjugates

Propargyl-PEG6-acid is involved in the synthesis of novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives are used in developing PEG-based bioconjugates for biomedical applications due to their unique properties like hydroxyl, carboxyl, mercapto, or hydrazide end groups (Lu & Zhong, 2010).

2. Drug Carrier Development

This compound plays a significant role in the synthesis of amphiphilic, novel PEG–lipid telechelics. The conjugation of functionalized PEG, glycerol ethoxylate, and fatty acids using click chemistry leads to the creation of nanoparticles that may serve as potential drug carriers. This highlights the potential of this compound in therapeutic applications (Arshad, Saied, & Ullah, 2014).

3. Creation of Clickable Polymers

This compound is used in the synthesis of a library of propargylated and PEGylated α-hydroxy acids. This method involves the scalable synthesis of clickable polylactides and demonstrates compatibility with alkene groups. It offers a practical approach for preparing polymers with terminal alkyne functionality (Zhang, Ren, & Baker, 2014).

4. Polymer-Supported Cobalt Complexes

Research has shown that a cobalt-phosphine complex supported on PS-PEG beads can react with a propargyl carbamate tag. This application allows for the catch and release of tagged molecules in water, which is useful for biochemical experiments (Egami et al., 2011).

5. Enhancement of Polymer Properties

Alkyne-functionalized polyhedral oligomeric silsesquioxane is prepared using propargyl acid. It is then used to modify PEG-b-PCL via click chemistry, resulting in the synthesis of POSS grafted PEG-b-PCL block copolymer. This modification significantly improves the thermal properties of the polymers (Yin, Chen, Zhou, & Li, 2015).

Mécanisme D'action

Target of Action

Propargyl-PEG6-acid is a PEG-based PROTAC linker and a cleavable ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the molecules containing Azide groups .

Mode of Action

This compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage .

Biochemical Pathways

The biochemical pathways affected by this compound involve the intracellular ubiquitin-proteasome system . PROTACs, which contain two different ligands connected by a linker like this compound, exploit this system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the synthesis of PROTACs and ADCs , leading to the selective degradation of target proteins .

Action Environment

The action of this compound is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition . Additionally, the hydrophilic PEG linker enhances the compound’s solubility in biological applications , which could influence its action, efficacy, and stability in different environments.

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O8/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-16(17)18/h1H,3-15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSJYQQOJNYUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)

![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)